
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good quantities.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of isothiocyanate derivatives and anthranilic acid under microwave irradiation, resulting in a faster reaction time and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one analogues.
Reduction: Reduction reactions can modify the thioxo group to other functional groups.
Substitution: Substitution reactions at the phenyl or methyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinones and thioxo derivatives, which have been studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: It interferes with the folate pathway, leading to the inhibition of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
- 2,3-Dihydroquinazolin-4(1H)-one
- 2-Thioxo-4(3H)-quinazolinone
Comparison: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one stands out due to its unique methyl and phenyl substitutions, which enhance its biological activity and specificity . Compared to other similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a more promising candidate for therapeutic development .
Eigenschaften
CAS-Nummer |
21097-36-9 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-methyl-3-phenyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
ASEKQBPTGBUTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


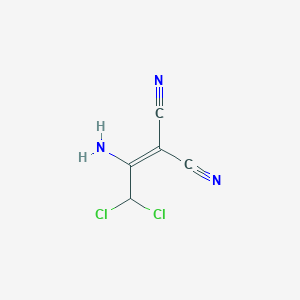


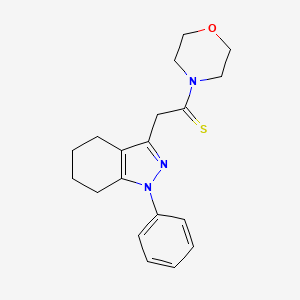
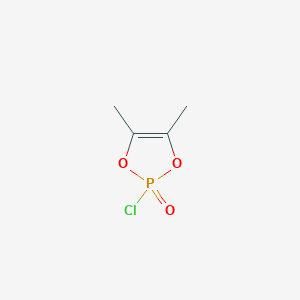

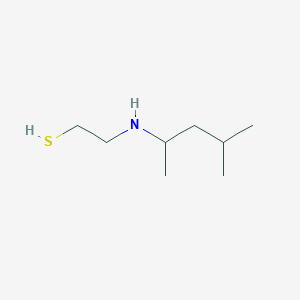
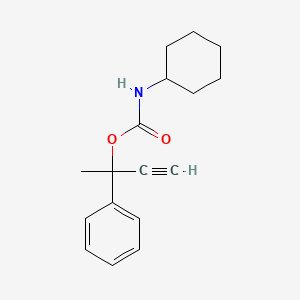
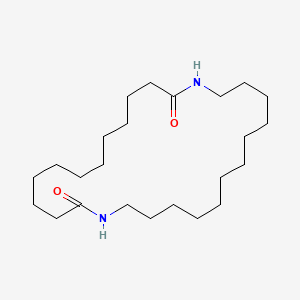
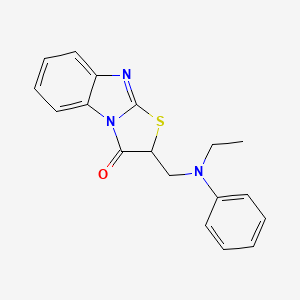



![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
